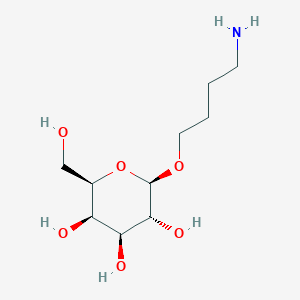

4-Aminobutyl b-D-galactopyranoside

Vue d'ensemble

Description

4-Aminobutyl b-D-galactopyranoside is a useful research compound. Its molecular formula is C10H21NO6 and its molecular weight is 251.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Aminobutyl β-D-galactopyranoside (ABG) is a compound of increasing interest due to its potential biological activities, particularly in the context of glycosylation and its interactions with various biological systems. This article reviews the current understanding of ABG's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Structural Characteristics and Synthesis

4-Aminobutyl β-D-galactopyranoside is a glycosylated amine that can be derived from the reaction of β-D-galactopyranoside with 4-aminobutyl moieties. Its structural configuration allows it to participate in various biochemical processes, particularly in protein glycosylation. The synthesis typically involves the use of azido-galactosyl imidates as donors, facilitating the attachment of the 4-aminobutyl group to galactose units .

Protein Glycosylation

ABG has been shown to effectively participate in protein glycosylation reactions. It acts as a nucleophile in the modification of proteins, enhancing their stability and functionality. For example, studies indicate that the addition of ABG to proteins can lead to complete conversion in glycosylation reactions, which is critical for developing bioconjugates for therapeutic applications .

Interaction with Galectins

Galectins are a family of lectins that bind specifically to β-galactosides. ABG's structural similarity to naturally occurring galactosides enables it to interact with galectins, such as galectin-4. This interaction can influence cellular processes such as apoptosis and cancer metastasis by modulating cell signaling pathways . The binding specificity of galectin-4 to various carbohydrate structures has been elucidated through structural studies, highlighting potential therapeutic targets for ABG .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of ABG derivatives. For instance, acylated derivatives of methyl-β-D-galactopyranoside (MGP) demonstrated significant antibacterial and antifungal activities. The presence of longer aliphatic chains in these derivatives enhanced their efficacy against fungal pathogens compared to bacterial ones . This suggests that modifications similar to those seen with ABG could also yield compounds with improved biological activity.

Anticancer Potential

ABG's role in cancer research is particularly noteworthy. The compound has been investigated for its ability to inhibit tumor growth through mechanisms involving modulation of galectin interactions. Galectins have been implicated in promoting cancer cell proliferation and survival; thus, compounds like ABG that can disrupt these interactions may serve as potential anticancer agents .

Case Studies

- Protein Modification : In a study involving Annexin-V, ABG was utilized for glycosylation via direct attachment, demonstrating its effectiveness in enhancing protein functionality for imaging applications related to apoptosis .

- Anticancer Research : Research focusing on the effects of ABG on human cancer cell lines indicated that it could alter cell signaling pathways associated with apoptosis, suggesting a potential role in cancer therapy .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have indicated that derivatives of β-D-galactopyranosides, including 4-Aminobutyl β-D-galactopyranoside, possess antimicrobial properties. For instance, research has shown that modified galactopyranosides can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell wall synthesis and function, making these compounds potential candidates for new antibiotic therapies .

Antiviral Properties

The antiviral potential of 4-Aminobutyl β-D-galactopyranoside has been explored in the context of SARS-CoV-2. Molecular docking studies suggest that this compound can effectively bind to viral proteases, potentially inhibiting viral replication. The pharmacokinetic profiles indicate favorable absorption and distribution characteristics, making it a candidate for further development as an antiviral agent .

Drug Development and Glycosylation Reactions

The compound is also significant in glycosylation reactions, which are crucial for drug development. Its ability to form glycosidic bonds with various aglycones can lead to the synthesis of novel glycosides with enhanced therapeutic properties. This application is particularly relevant in designing drugs with improved bioavailability and reduced side effects .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various galactopyranoside esters demonstrated that compounds similar to 4-Aminobutyl β-D-galactopyranoside exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and antimicrobial potency, emphasizing the importance of further structural optimization .

Evaluation as an Antiviral Agent

In another study focusing on potential inhibitors for SARS-CoV-2, 4-Aminobutyl β-D-galactopyranoside was evaluated through molecular dynamics simulations and docking studies. The findings revealed that this compound could effectively interact with key viral proteins, suggesting its utility as a therapeutic agent against COVID-19 .

Data Table: Summary of Applications

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(4-aminobutoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO6/c11-3-1-2-4-16-10-9(15)8(14)7(13)6(5-12)17-10/h6-10,12-15H,1-5,11H2/t6-,7+,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKYJLAXVJZRIC-SOYHJAILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOC1C(C(C(C(O1)CO)O)O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.